

Application Notes and Protocols for JNJ-63533054 in Radioligand Binding Studies

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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

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These application notes provide detailed protocols and data for the use of **JNJ-63533054**, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), in radioligand binding studies.^{[1][2][3][4][5]} **JNJ-63533054** is a valuable tool for investigating the pharmacology of GPR139, a receptor primarily expressed in the central nervous system. This compound is brain and cell penetrant and has been shown to be orally bioavailable.

Data Presentation

Table 1: In Vitro Binding and Functional Potency of JNJ-63533054

Parameter	Species	Value	Assay Type	Reference
EC ₅₀	Human	16 nM	Calcium Mobilization	
Human	17 nM	GTPyS Binding		
Rat	63 nM	Calcium Mobilization		
Mouse	28 nM	Calcium Mobilization		
K _d	Human	10 nM	Saturation Binding with [³H]JNJ-63533054	
Rat	32 nM	Saturation Binding with [³H]JNJ-63533054		
Mouse	23 nM	Saturation Binding with [³H]JNJ-63533054		
B _{max}	Human	26 pmol/mg protein	Saturation Binding with [³H]JNJ-63533054	
Rat	8.5 pmol/mg protein	Saturation Binding with [³H]JNJ-63533054		
Mouse	6.2 pmol/mg protein	Saturation Binding with [³H]JNJ-63533054		

Experimental Protocols

Protocol 1: Membrane Preparation from GPR139-Expressing Cells

This protocol describes the preparation of cell membranes from HEK293 cells overexpressing GPR139, suitable for use in radioligand binding assays.

Materials:

- HEK293 cells stably expressing GPR139
- Phosphate-Buffered Saline (PBS), ice-cold
- Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
- Protease inhibitor cocktail
- Cell scraper
- Dounce homogenizer
- High-speed refrigerated centrifuge

Procedure:

- Culture GPR139-expressing HEK293 cells to confluency.
- Wash the cells twice with ice-cold PBS.
- Scrape the cells into ice-cold Membrane Preparation Buffer supplemented with protease inhibitors.
- Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
- Store the membrane aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay with [³H]JNJ-63533054

This protocol is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) for [³H]JNJ-63533054.

Materials:

- GPR139-expressing cell membranes (from Protocol 1)
- [³H]JNJ-63533054 (radioligand)
- Unlabeled JNJ-63533054 (for non-specific binding determination)
- Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
- 96-well plates
- Scintillation vials
- Scintillation fluid
- Glass fiber filters (e.g., Whatman GF/B)
- Filtration apparatus
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of [^3H]JNJ-63533054 in Assay Buffer, typically ranging from 0.1 to 50 nM.
- In a 96-well plate, set up the following for each concentration of radioligand:
 - Total Binding: Add a known amount of GPR139-expressing cell membranes and the corresponding concentration of [^3H]JNJ-63533054.
 - Non-specific Binding (NSB): Add the same amount of membranes and [^3H]JNJ-63533054, plus a high concentration of unlabeled JNJ-63533054 (e.g., 10 μM) to saturate the receptors.
- Bring the final assay volume to 200 μL with Assay Buffer.
- Incubate the plate at room temperature for 1 hour with gentle shaking to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.
- Wash the filters rapidly three times with ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
- Analyze the data using non-linear regression to determine the K_d and B_{max} values.

Protocol 3: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of unlabeled competitor compounds for GPR139.

Materials:

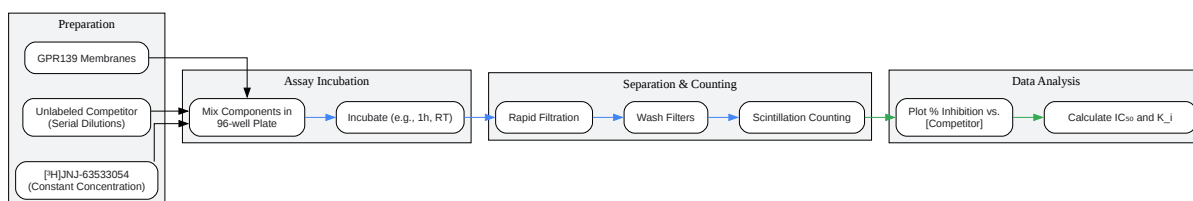
- GPR139-expressing cell membranes (from Protocol 1)
- [³H]**JNJ-63533054** (at a concentration close to its K_d)
- Unlabeled competitor compounds at various concentrations
- Unlabeled **JNJ-63533054** (for non-specific binding)
- Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
- 96-well plates
- Scintillation vials
- Scintillation fluid
- Glass fiber filters (e.g., Whatman GF/B)
- Filtration apparatus
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
- In a 96-well plate, add a constant concentration of [³H]**JNJ-63533054** (typically at its K_d value, e.g., 10 nM).
- Add the serially diluted competitor compounds to the wells.
- Include control wells for:
 - Total Binding: [³H]**JNJ-63533054** and membranes only.
 - Non-specific Binding (NSB): [³H]**JNJ-63533054**, membranes, and a high concentration of unlabeled **JNJ-63533054** (e.g., 10 μM).
- Add a known amount of GPR139-expressing cell membranes to all wells.

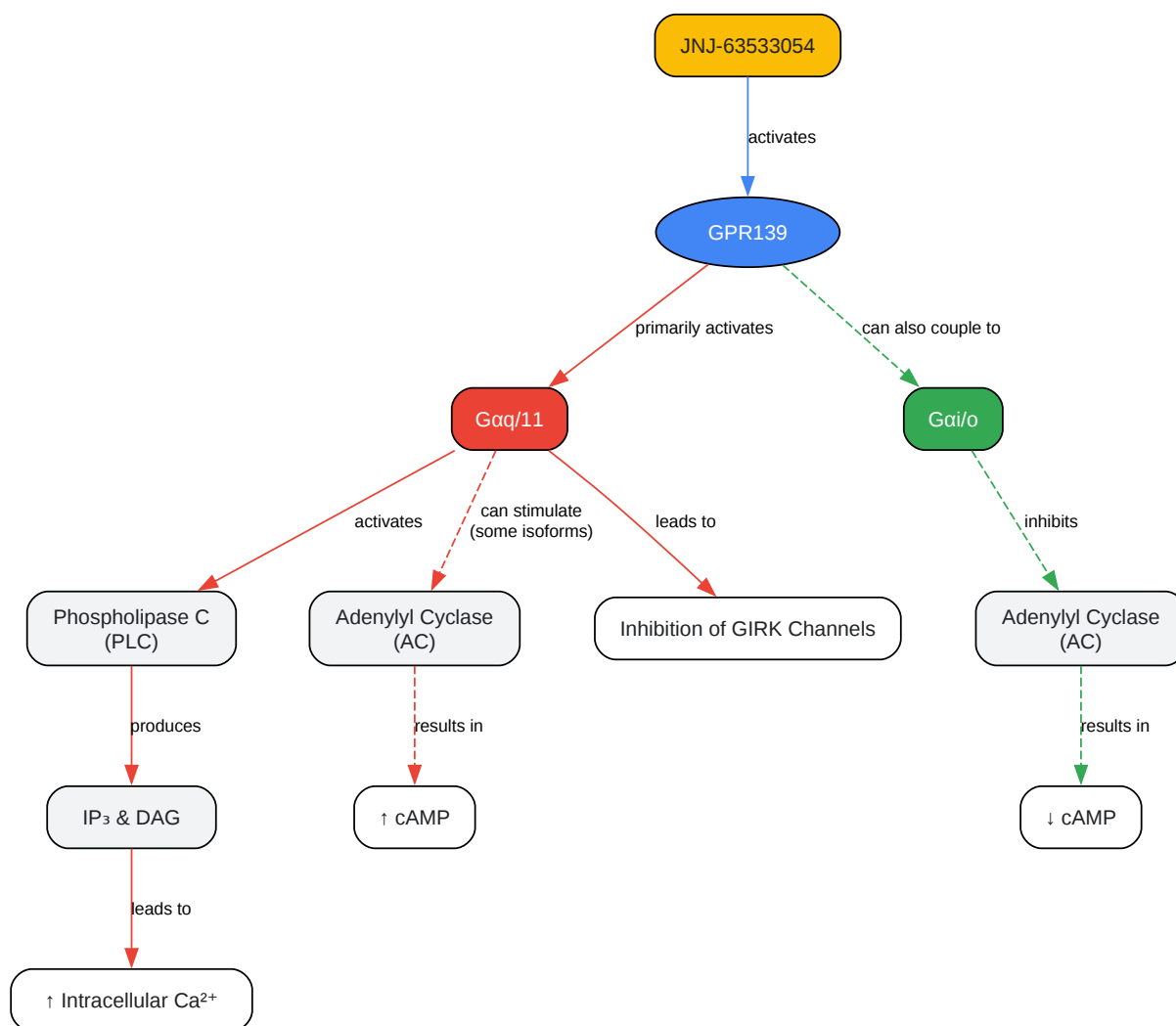
- Bring the final assay volume to 200 μ L with Assay Buffer.
- Incubate the plate at room temperature for 1 hour with gentle shaking.
- Terminate the assay and measure bound radioactivity as described in Protocol 2 (steps 5-7).
- Calculate the percentage of specific binding at each competitor concentration.
- Analyze the data using non-linear regression to determine the IC_{50} value of the competitor compound.
- Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

Visualizations



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Caption: Workflow for a competitive radioligand binding assay.



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Caption: GPR139 signaling pathways activated by **JNJ-63533054**.

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